![molecular formula C19H19ClN2O2 B2375509 N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-38-5](/img/structure/B2375509.png)
N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 3-chlorophenyl group, a 3-methyl group, and a 2-oxopyrrolidin-1-ylmethyl group attached to the benzamide core. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 3-methylbenzylamine to form the benzamide core.
Introduction of the Pyrrolidinone Group: The 2-oxopyrrolidin-1-ylmethyl group is introduced by reacting the benzamide core with 2-oxopyrrolidine in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chlorophenyl)-2-methoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
- N-(3-chlorophenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
Uniqueness
N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to the presence of the 3-methyl group, which can influence its biological activity and pharmacokinetic properties. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-14-5-2-6-15(11-14)19(24)22(13-21-10-4-9-18(21)23)17-8-3-7-16(20)12-17/h2-3,5-8,11-12H,4,9-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEVYWSKVXYTQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
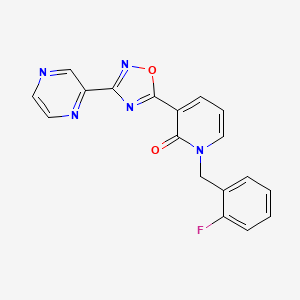
![N-[(3-Cyclopropylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2375429.png)
![N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2375430.png)
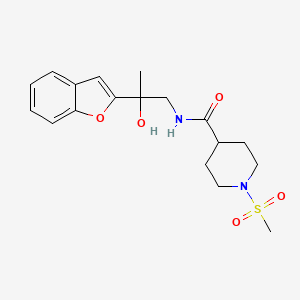
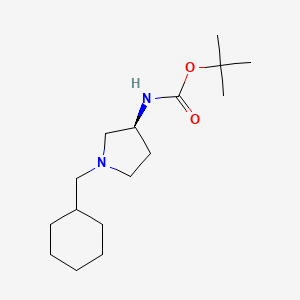
![6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2375434.png)
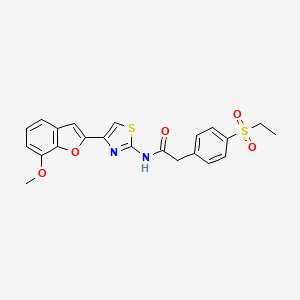
![Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2375438.png)
![4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2375439.png)
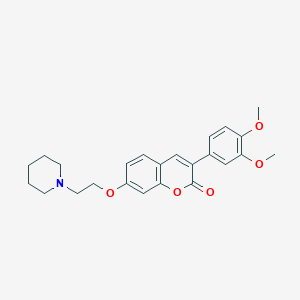
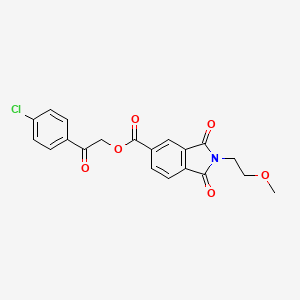
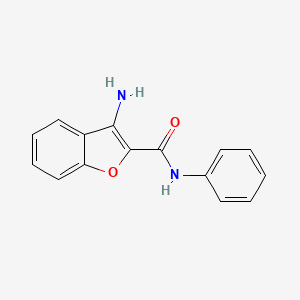
![4-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2375444.png)
![2-(2-Morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2375449.png)
